AMDase M159V Variant Selectively Enhances Furan Substrate Turnover While Penalising Thiophene, Benzofuran, and Pyridinyl Analogs
The engineered AMDase M159V mutant produces a 2.4-fold increase in k_cat for the furan-2-yl malonate substrate (8a) relative to wild-type AMDase. In direct contrast, the same M159V mutant reduces k_cat for the thiophene-2-yl malonate (18) to approximately 50% of wild-type, for benzofuran-2-yl malonate (22) to 66% of wild-type, and for pyridin-3-yl malonate (25) to 34% of wild-type [1]. This establishes the furan scaffold as the uniquely favoured substrate for the industrially optimised M159V biocatalytic production platform.
| Evidence Dimension | Fold-change in k_cat with AMDase M159V mutant versus wild-type AMDase |
|---|---|
| Target Compound Data | k_cat increased 2.4-fold for furan-2-yl malonate (8a) with M159V |
| Comparator Or Baseline | Thiophene-2-yl malonate (18): k_cat reduced to ~50% of wild-type with M159V; Benzofuran-2-yl malonate (22): k_cat reduced to 66% of wild-type; Pyridin-3-yl malonate (25): k_cat reduced to 34% of wild-type |
| Quantified Difference | Furan: +140% versus Thiophene: −50%, Benzofuran: −34%, Pyridinyl: −66% with M159V |
| Conditions | AMDase-catalysed decarboxylation in TRIS buffer (10 mM, pH 7.0), spectrophotometric kinetic assay, B. bronchiseptica AMDase and engineered variants |
Why This Matters
For procurement decisions involving biocatalytic manufacturing scale-up, the furan substrate–M159V enzyme pairing is uniquely productive, whereas thiophene, benzofuran, and pyridinyl substrates suffer catalytic penalties with the same mutant, making the furan compound the only viable substrate for M159V-optimised production.
- [1] Lewin, R.; Goodall, M.; Thompson, M. L.; Leigh, J.; Breuer, M.; Baldenius, K.; Micklefield, J. Enzymatic Enantioselective Decarboxylative Protonation of Heteroaryl Malonates. Chem. Eur. J. 2015, 21 (17), 6557–6563. DOI: 10.1002/chem.201406014. View Source
